Monopentyl sulfate

Descripción

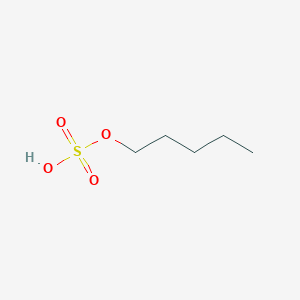

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

110-92-9 |

|---|---|

Fórmula molecular |

C5H12O4S |

Peso molecular |

168.21 g/mol |

Nombre IUPAC |

pentyl hydrogen sulfate |

InChI |

InChI=1S/C5H12O4S/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3,(H,6,7,8) |

Clave InChI |

ZIRHAFGGEBQZKX-UHFFFAOYSA-N |

SMILES |

CCCCCOS(=O)(=O)O |

SMILES canónico |

CCCCCOS(=O)(=O)O |

Otros números CAS |

110-92-9 |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry of Monopentyl Sulfate

Fundamental Principles of Alkyl Sulfate (B86663) Ester Synthesis

The synthesis of alkyl sulfates, such as monopentyl sulfate, primarily involves the esterification of an alcohol with a sulfating agent. This reaction forms a carbon-oxygen-sulfur bond. chemithon.com The general reaction can be represented as:

ROH + Sulfating Agent → ROSO3H + Byproduct

Where ROH is the alcohol (in this case, 1-pentanol) and ROSO3H is the resulting alkyl sulfuric acid. The stability of the resulting alkyl sulfuric acid is a key consideration; they are prone to hydrolysis and are typically neutralized to form a more stable salt. chemithon.com

Common sulfating agents include sulfuric acid, chlorosulfonic acid, and sulfur trioxide complexes. chemithon.comwikipedia.orgjst.go.jp The choice of agent depends on factors such as the reactivity of the alcohol, desired selectivity, and process conditions.

Direct Esterification Approaches for this compound

Direct esterification is a common method for synthesizing this compound. This involves the reaction of 1-pentanol (B3423595) with a suitable sulfating agent.

Catalytic Systems in this compound Synthesis

Various catalytic systems can be employed to facilitate the synthesis of this compound.

Acid Catalysis : Strong acids like sulfuric acid can act as both a reactant and a catalyst in the esterification of alcohols. ontosight.ai However, using sulfuric acid alone can lead to side reactions and may only achieve around 65% yield due to the formation of water. nih.gov

Chlorosulfonic Acid : This is a highly reactive sulfating agent used for preparing alkyl sulfates. wikipedia.orglsu.edu The reaction of an alcohol with chlorosulfonic acid produces the corresponding alkyl sulfuric acid and hydrogen chloride gas. wikipedia.org

Sulfur Trioxide Complexes : Complexes of sulfur trioxide (SO3) with agents like pyridine (B92270) or trimethylamine (B31210) are effective for the sulfation of alcohols. lifechempharma.comthermofisher.inalkalisci.comfishersci.ie These complexes are milder than free SO3, offering better selectivity. The SO3-pyridine complex is a solid that is soluble in polar organic solvents and is widely used for the sulfation of alcohols to produce sulfate esters. lifechempharma.comthermofisher.infishersci.ie

Sulfamic Acid : While less reactive than other agents, sulfamic acid can be used for the sulfation of primary alcohols. nih.govgoogle.com The reaction is typically carried out by heating the alcohol with sulfamic acid, sometimes in the presence of a catalyst like urea (B33335) or pyridine to improve yields, especially for longer-chain alcohols. chemithon.comnih.gov

Below is a table summarizing various catalytic systems for alkyl sulfate synthesis:

| Catalyst/Sulfating Agent | Description |

|---|---|

| Sulfuric Acid | Acts as both reactant and catalyst. ontosight.ai |

| Chlorosulfonic Acid | A highly reactive agent for preparing alkyl sulfates. wikipedia.orglsu.edu |

| Sulfur Trioxide-Pyridine Complex | A milder sulfating agent, offering good selectivity. lifechempharma.comthermofisher.infishersci.ie |

| Sulfamic Acid | A less reactive option, often used with catalysts like urea. chemithon.comnih.gov |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis.

Temperature : The reaction temperature significantly influences the rate and outcome of the sulfation. For instance, sulfation with sulfamic acid often requires heating. google.com In contrast, reactions with more reactive agents like chlorosulfonic acid may need to be conducted at lower temperatures to control the reaction rate and prevent side reactions.

Solvent : The choice of solvent can affect the solubility of reactants and the reaction pathway. Polar organic solvents are often used for reactions involving SO3-pyridine complexes. thermofisher.infishersci.ie

Stoichiometry : The molar ratio of the alcohol to the sulfating agent is a critical parameter. An excess of the sulfating agent may be used to drive the reaction to completion, but this can also lead to the formation of byproducts.

Reaction Time : The duration of the reaction must be sufficient to allow for the complete conversion of the starting materials. For example, the reaction of primary alcohols with sulfamic acid can take several hours. google.com

A study on the nitration of O-methylisouronium sulfate highlighted the importance of optimizing parameters such as reactant concentration, temperature, and residence time to achieve high conversion rates in a continuous flow reactor. beilstein-journals.org Similar principles apply to the synthesis of this compound.

Alternative Synthetic Routes to this compound and Related Esters

Besides direct esterification, other synthetic strategies can be employed.

Transesterification : A method for synthesizing long-chain and functionalized alkyl sulfates involves the transesterification of methylsulfate (B1228091) or ethylsulfate ionic liquids. rsc.org This two-step, halide-free process first involves the synthesis of the ionic liquid, followed by a transesterification reaction with the desired alcohol, producing the new alkyl sulfate and methanol (B129727) or ethanol (B145695) as the only byproducts. rsc.org

Use of Protecting Groups : For more complex molecules or to achieve regioselectivity, protecting groups can be utilized. For example, isobutyl or neopentyl groups can be used to protect the sulfate monoester, which can then be deprotected to yield the final product. researchgate.netnih.gov This approach allows for the synthesis of specific sulfate esters in high yields. researchgate.net

Precursor Development and Functional Group Transformations

In chemistry, a precursor is a compound that participates in a chemical reaction that produces another compound. wikipedia.org In the context of this compound synthesis, the primary precursor is 1-pentanol. The development of synthetic routes may involve transformations of other functional groups to generate the required alcohol precursor. For instance, an aldehyde could be reduced to a primary alcohol, which can then be sulfated.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally friendly. royalsocietypublishing.org

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. royalsocietypublishing.org The transesterification method for alkyl sulfates is an example of a high atom economy process, as it produces only methanol or ethanol as byproducts. rsc.org

Use of Safer Solvents and Reagents : Green chemistry encourages the use of less hazardous chemicals. royalsocietypublishing.org For instance, while effective, chlorosulfonic acid is corrosive and reacts violently with water. lsu.eduatamanchemicals.com The use of milder reagents like SO3-pyridine complexes or exploring solvent-free reaction conditions aligns with green chemistry principles. lifechempharma.comthermofisher.infishersci.ienih.gov

Catalysis : The use of catalysts is a core principle of green chemistry as they can increase reaction efficiency and reduce energy consumption. royalsocietypublishing.org The development of reusable and highly efficient catalysts is an active area of research.

Renewable Feedstocks : Utilizing renewable resources is a key aspect of sustainable chemistry. royalsocietypublishing.org While 1-pentanol can be derived from petroleum sources, there is growing interest in producing it from biomass.

A review on the synthesis of bio-based surfactants highlights the importance of applying green chemistry principles, such as using renewable starting materials and designing for degradation. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of Monopentyl Sulfate

Synthesis Methodologies

The synthesis of monopentyl sulfate (B86663), like other alkyl sulfates, can be achieved through the esterification of the corresponding alcohol, in this case, pentanol (B124592), with a sulfating agent. A common laboratory and industrial method involves the reaction of the alcohol with sulfuric acid. ontosight.ai Other sulfating agents, such as sulfur trioxide or chlorosulfonic acid, can also be used, typically followed by neutralization with a base to produce the salt form, like sodium pentyl sulfate. heraproject.com

More advanced synthetic strategies have been developed to improve yield and purity. One such method involves the acidolysis of boron esters, which are formed from the reaction of an alcohol and boric acid, with sulfuric acid. google.com Another approach utilizes protecting groups, such as the neopentyl or isobutyl group, to create protected sulfate monoesters, which are then deprotected to yield the final product. researchgate.netnih.gov

Acid-Catalyzed Hydrolysis Mechanisms

Analytical Characterization Techniques

The characterization of monopentyl sulfate and other alkyl sulfates relies on a variety of analytical techniques to confirm their structure and purity. High-performance liquid chromatography (HPLC) is a powerful tool for the separation and quantification of alkyl sulfates. nih.govresearchgate.net Ion chromatography, often coupled with a conductivity detector after a suppressor, is another effective method for analyzing alkyl sulfates, including their separation from protein solutions. nih.gov This technique can be used to determine the purity of alkyl sulfate solutions and measure trace levels of different chain lengths. nih.gov

Spectroscopic methods are also crucial. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure. Mass spectrometry (MS), often coupled with a chromatographic technique like HPLC (LC-MS), is used to determine the molecular weight and fragmentation patterns of the compounds. researchgate.net

Research Findings and Applications

Role as a Surfactant

Like other alkyl sulfates, this compound exhibits surfactant properties due to its amphiphilic structure, which consists of a hydrophobic pentyl chain and a hydrophilic sulfate group. ontosight.ai This allows it to reduce the surface tension of water and be effective in formulations requiring emulsification. ontosight.ai While longer-chain alkyl sulfates are more commonly used in commercial detergents, short-chain alkyl sulfates like this compound are valuable in specific applications. ontosight.aicleaninginstitute.org These can include use as an excipient in pharmaceutical formulations to aid in the solubilization of poorly soluble drugs and in personal care products. ontosight.ai In biological research, it can be used in buffers to help solubilize membrane proteins. ontosight.ai

Environmental Fate and Biodegradation

The environmental fate of alkyl sulfates is an important area of research. Generally, linear primary alkyl sulfates are readily biodegradable in both laboratory and field conditions. cleaninginstitute.org The biodegradation process is typically initiated by enzymes called alkylsulfatases, which cleave the sulfate ester bond, releasing inorganic sulfate and the corresponding fatty alcohol. mst.dk The alcohol is then further oxidized and degraded. mst.dk

Studies on short-chain alkyl sulfates have shown that they can be utilized by various microorganisms isolated from soil, water, and sewage as sources of carbon and energy. researchgate.netoup.com For instance, a coryneform bacterium isolated from soil was found to grow well on pentyl-1-sulfate, with its degradation initiated by an alkylsulfatase. researchgate.net The biodegradability of these compounds is a key factor in their environmental risk assessment, as it suggests they are unlikely to persist and accumulate in the environment. epa.govheraproject.com

Environmental Fate and Degradation Pathways of Monopentyl Sulfate

Environmental Distribution and Mobility Considerations

The distribution and movement of monopentyl sulfate (B86663) in the environment are governed by its physical and chemical properties, primarily its water solubility and interaction with soil and sediment particles. As a sulfate ester, it is generally soluble in water. ontosight.aisolubilityofthings.com This solubility facilitates its transport in aquatic systems and potential leaching through soil profiles.

The mobility of alkyl sulfates in soil is influenced by adsorption and desorption processes. The negatively charged sulfate group can interact with positively charged sites on soil minerals and organic matter. However, the short pentyl chain of monopentyl sulfate results in lower hydrophobicity compared to longer-chain alkyl sulfates, which may lead to weaker adsorption and greater mobility in soil and groundwater. Studies on other anionic surfactants have shown that their leaching potential is a key factor in their environmental distribution. mst.dkresearchgate.net The movement of sulfates through soil horizons can be complex, with retention observed in certain layers (like the B horizons) and more variable patterns in others. researchgate.net

Biological Degradation Processes

The primary mechanism for the removal of this compound from the environment is biological degradation. Like other linear primary alkyl sulfates, it serves as a substrate for a wide variety of microorganisms. cleaninginstitute.org

Microbial Biotransformation of this compound

Microbial action is the main driver of this compound degradation. Bacteria, in particular, can utilize it as a source of carbon and/or sulfur. iwaponline.comfrontiersin.org

Identification of Sulfate-Reducing Microorganisms Involved in Degradation

A diverse range of bacteria is capable of degrading alkyl sulfates. While not all are strictly sulfate-reducers, many can cleave the sulfate group to access the carbon in the alkyl chain. In anaerobic environments, sulfate-reducing bacteria (SRB) play a crucial role. primescholars.com Genera known to be involved in the degradation of surfactants and related compounds include:

| Microorganism Genus | Relevance to Alkyl Sulfate Degradation | References |

|---|---|---|

| Pseudomonas | Frequently isolated and known to produce multiple alkylsulfatase enzymes for degrading linear and branched alkyl sulfates. | cleaninginstitute.orgiwaponline.comfrontiersin.orgasm.orgoup.com |

| Desulfovibrio | A common sulfate-reducing bacterium found in various anaerobic environments. | |

| Desulfotomaculum | Spore-forming sulfate-reducing bacteria, often found in soil and sediments. | |

| Aeromonas | Identified as a degrader of sodium dodecyl sulfate (SDS). | frontiersin.org |

| Comamonas | Known to produce sulfohydrolases active on secondary alkyl sulfates. | cleaninginstitute.orguni-konstanz.de |

| Rhodococcus | Gram-positive bacteria capable of desulfonation of various organosulfur compounds. | ontosight.ai |

| Bacillus | A genus containing species involved in the biodegradation of anionic surfactants. | frontiersin.org |

Enzymatic Hydrolysis and Desulfonation Mechanisms in Microorganisms

The microbial breakdown of this compound is initiated by specific enzymes that cleave the sulfate ester bond. Two primary mechanisms have been identified for alkyl sulfates: hydrolytic cleavage and oxidative cleavage.

Enzymatic Hydrolysis: The most common pathway begins with hydrolysis catalyzed by enzymes called alkylsulfatases (also known as sulfohydrolases). asm.orgexpasy.org These enzymes cleave the C-O-S ester bond to release inorganic sulfate and the corresponding primary alcohol, which in this case is 1-pentanol (B3423595). iwaponline.com The 1-pentanol is then further metabolized by the microorganism, typically through oxidation to pentanal and then to pentanoic acid, which enters central metabolic pathways like beta-oxidation. iwaponline.comfrontiersin.org

Alkylsulfatases are a diverse group of enzymes. For example, the SdsA1 enzyme from Pseudomonas aeruginosa is a secreted, zinc-dependent (Zn²⁺) sulfatase that can hydrolyze a range of primary alkyl sulfates, including hexyl sulfate and octyl sulfate. qmul.ac.ukpnas.orgacs.org Its catalytic mechanism involves the activation of a water molecule by the binuclear zinc cluster for a nucleophilic attack on the carbon atom adjacent to the sulfate group. qmul.ac.ukpnas.org

Oxidative Desulfonation: An alternative pathway involves an initial oxidative attack. This mechanism does not proceed via simple hydrolysis. For instance, the alkylsulfatase AtsK from Pseudomonas putida is an Fe(II)/α-ketoglutarate-dependent dioxygenase. oup.com It catalyzes the oxygenolytic cleavage of the alkyl sulfate, producing the corresponding aldehyde (e.g., pentanal) and inorganic sulfate. oup.com This process involves hydroxylation at the carbon atom next to the sulfate ester group. oup.com Other desulfonation mechanisms can involve monooxygenases that destabilize the C-SO₃⁻ bond by adding an oxygen atom to the carbon, facilitating the release of sulfite. d-nb.infonih.gov

Influence of Environmental Factors on Microbial Activity

The rate and extent of this compound biodegradation are significantly influenced by various environmental conditions. Key factors include temperature, pH, nutrient availability, and the concentration of the substrate itself. The optimal conditions can vary depending on the specific microbial populations present.

| Environmental Factor | Influence on Degradation | References |

|---|---|---|

| Temperature | Microbial activity is temperature-dependent. For alkylbenzene sulfonates, the optimal temperature for biodegradation has been observed around 40°C, with reduced activity in the thermophilic range. For some Pseudomonas species degrading SDS, the optimal temperature for alkylsulfatase activity is around 30°C. | asm.orgresearchgate.netinternationalscholarsjournals.com |

| pH | The pH of the environment affects enzyme activity and microbial growth. For alkylsulfatase from one Pseudomonas aeruginosa strain, the optimal pH was found to be 7.5. For other systems, optimal degradation occurs in neutral to slightly alkaline conditions (pH 7-8.5). | asm.orgnih.gov |

| Oxygen Availability | Linear alkyl sulfates can be degraded under both aerobic and anaerobic conditions. However, the pathways and microbial communities involved differ. Aerobic degradation is generally faster. | iwaponline.com |

| Substrate Concentration | Biodegradation rates can be dependent on the concentration of the alkyl sulfate. Increased concentrations can lead to higher turnover rates up to a certain point, beyond which toxicity may inhibit microbial activity. | nih.gov |

| Nutrient Availability | The presence of other nutrients can affect degradation. In some cases, alkyl sulfates are used as a sulfur source when other sulfur sources like inorganic sulfate are limited, which induces the expression of sulfatase enzymes. | d-nb.infoethz.chijarbs.com |

Role of Fungi and Other Biotic Agents in this compound Degradation

In addition to bacteria, fungi play a significant role in the degradation of xenobiotic compounds, including surfactants. updatepublishing.comresearchgate.net Fungi are particularly noted for their ability to break down complex and recalcitrant organic molecules. Genera such as Aspergillus, Penicillium, Rhizopus, and various white-rot fungi (e.g., Phanerochaete chrysosporium) have been shown to degrade components of detergents and other pollutants. primescholars.comresearchgate.netelsevier.es

Fungi often employ powerful, non-specific extracellular enzymes to initiate degradation. Ligninolytic fungi, for example, produce enzymes like laccases and peroxidases to break down lignin, and these same enzymes can act on a wide range of pollutants. mdpi.com For a compound like this compound, fungal esterases could potentially hydrolyze the sulfate ester bond. Studies have identified alkylsulfatase genes in filamentous fungi like Metarhizium acridum and have shown that yeasts such as Saccharomyces cerevisiae can also degrade certain alkyl sulfates. researchgate.net Fungal species like Aspergillus niger have demonstrated the ability to degrade endosulfan (B1671282), a complex organochlorine pesticide containing a sulfate group, into less toxic products including endosulfan sulfate. researchgate.net

Sorption Dynamics in Environmental Compartments

Sorption, the process by which a chemical adheres to a solid surface, is a key factor controlling the mobility and bioavailability of this compound in the environment. The extent of sorption is influenced by the properties of the soil or sediment (e.g., clay content, organic matter content, mineralogy) and the chemical itself (e.g., alkyl chain length).

As an anionic surfactant, this compound is expected to have a relatively low affinity for negatively charged soil components like clays (B1170129) and organic matter under neutral to alkaline pH conditions due to electrostatic repulsion. However, sorption can be significant under acidic conditions where mineral surfaces may be positively charged. diva-portal.org

The sorption of alkyl sulfates to soils and minerals is influenced by the length of the alkyl chain, with longer chains generally leading to stronger sorption due to increased hydrophobic interactions. acs.org The presence of cations, particularly divalent cations like Ca²⁺, can enhance the sorption of anionic surfactants on negatively charged surfaces by acting as a bridge between the surface and the surfactant molecule. diva-portal.org

Studies on the sorption of various surfactants to different mineral surfaces, including iron oxides (like goethite and hematite) and clay minerals (like montmorillonite), have shown complex behaviors that are dependent on pH, ionic strength, and surfactant concentration. diva-portal.orgacs.orgresearchgate.netmdpi.com For example, the sorption of some anionic surfactants on iron oxides increases at lower pH values where the surface is more positively charged. diva-portal.orgresearchgate.net

Table 3: Factors Influencing the Sorption of Anionic Surfactants in Soil This table is based on general findings for anionic surfactants and may not be specific to this compound.

| Soil/Sediment Property | Influence on Sorption | Mechanism |

|---|---|---|

| pH | Sorption generally decreases with increasing pH. diva-portal.org | Affects the surface charge of minerals and the speciation of the surfactant. diva-portal.orgresearchgate.net |

| Organic Matter Content | Can be a significant sorbent, especially for longer-chain surfactants. | Hydrophobic interactions between the alkyl chain and the organic matter. acs.org |

| Clay Mineralogy | The type of clay mineral influences the available surface area and charge characteristics. mdpi.com | Electrostatic interactions and surface complexation. mdpi.com |

| Iron and Aluminum Oxides | Important sorbents, particularly at low pH. diva-portal.orgbowdoin.edu | Electrostatic attraction to positively charged surfaces and potential for ligand exchange. diva-portal.orgbowdoin.edu |

| Cation Exchange Capacity (CEC) | Higher CEC can lead to increased sorption of counter-ions that may facilitate surfactant sorption. | Complex interactions involving ion bridging. diva-portal.org |

| Ionic Strength | Can influence electrostatic interactions and the critical micelle concentration of the surfactant. | Screening of surface charges and effects on surfactant aggregation. diva-portal.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium pentyl sulfate |

| Sodium dodecyl sulfate (SDS) |

| Methyl sulfate |

| Pentanol (B124592) |

| Sulfuric acid |

| Titanium dioxide |

| Iron sulfide (B99878) (FeS) |

| Magnetite (Fe₃O₄) |

| Goethite |

| Hematite |

| Montmorillonite |

| Hydrogen peroxide |

| Persulfate |

Adsorption and Desorption Isotherms on Soil and Sediment Matrices

The adsorption and desorption of this compound to soil and sediment are fundamental processes that dictate its concentration in the aqueous phase and, consequently, its potential for transport and impact on aquatic ecosystems. nm.gov These processes are typically described using isotherm models, which relate the amount of a substance adsorbed onto a solid surface to its concentration in the solution at equilibrium. The most commonly used models are the Freundlich and Langmuir isotherms. rsc.orgfortunejournals.com

The Freundlich isotherm is an empirical model that describes non-ideal and reversible adsorption, not restricted to the formation of a monolayer. It is often suitable for heterogeneous surfaces like soils and sediments. rsc.orgfortunejournals.com The equation is given by:

qe = KFCe1/n

where:

qe is the amount of substance adsorbed per unit mass of adsorbent at equilibrium.

Ce is the equilibrium concentration of the substance in the solution.

KF is the Freundlich constant, indicative of the adsorption capacity.

1/n is the Freundlich intensity parameter, which relates to the heterogeneity of the surface.

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent and is limited to a monolayer. rsc.orgfortunejournals.com The equation is:

qe = (qmaxKLCe) / (1 + KLCe)

where:

qmax is the maximum adsorption capacity.

KL is the Langmuir constant related to the energy of adsorption.

Studies on analogous short-chain alkyl sulfates, such as sodium dodecyl sulfate (SDS), have shown that their adsorption to soil can often be described by the Freundlich equation. nih.gov For instance, research on a sandy loam soil demonstrated that the sorption of SDS followed the Freundlich model well. nih.gov This suggests that the sorption of this compound is likely to occur on the heterogeneous surfaces of soil and sediment particles.

Desorption studies on anionic surfactants have revealed that a significant portion of the sorbed compound can resist desorption, a phenomenon known as hysteresis. nih.gov This irreversible sorption can be attributed to strong binding with soil components. nih.gov

Table 1: Representative Freundlich and Langmuir Isotherm Parameters for Anionic Surfactant (Sodium Dodecyl Sulfate) Sorption on Silt Loamy Soil

| Isotherm Model | Parameter | Value | Reference |

| Freundlich | KF (mg1-1/n L1/n/kg) | 26.13 | tandfonline.com |

| 1/n | 0.8368 | tandfonline.com | |

| Langmuir | qmax (mg/kg) | 78.85 | tandfonline.com |

| KL (L/mg) | 0.9568 | tandfonline.com | |

| Note: Data for sodium dodecyl sulfate is used as a proxy for this compound. |

Kinetic Studies of this compound Sorption

The rate at which this compound adsorbs to soil and sediment is a crucial factor in its environmental transport. Kinetic studies provide insight into the mechanisms and time scales of these sorption processes. The sorption of surfactants can be a multi-stage process, often exhibiting an initial rapid phase followed by a much slower approach to equilibrium. oup.com

Several kinetic models are used to describe the sorption of organic compounds in soil, including the pseudo-first-order and pseudo-second-order models.

The pseudo-first-order model is expressed as:

dqt/dt = k1(qe - qt)

The pseudo-second-order model is given by:

dqt/dt = k2(qe - qt)2

where:

qt is the amount of substance adsorbed at time t.

k1 and k2 are the rate constants for the pseudo-first-order and pseudo-second-order models, respectively.

Kinetic studies on anionic surfactants like sodium dodecyl sulfate have demonstrated that the pseudo-second-order model often provides a better fit to the experimental data, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. tandfonline.com For example, the sorption equilibrium for SDS on a silt loamy soil was reached in approximately 240 hours. tandfonline.com The adsorption rate and the amount of surfactant adsorbed have been shown to increase with the length of the hydrocarbon chain. oup.com

Table 2: Representative Kinetic Model Parameters for Anionic Surfactant (Sodium Dodecyl Sulfate) Sorption on Silt Loamy Soil

| Kinetic Model | Parameter | Value | Reference |

| Pseudo-second-order | k2 (g mg-1 h-1) | 0.0019 | tandfonline.com |

| Equilibrium Time (h) | 240 | tandfonline.com | |

| Note: Data for sodium dodecyl sulfate is used as a proxy for this compound. |

Impact of pH, Ionic Strength, and Organic Matter on Sorption Behavior

The sorption of this compound is significantly influenced by various environmental factors, including the pH of the soil solution, its ionic strength, and the content of soil organic matter (SOM).

pH: The pH of the soil-water system affects both the surface charge of the soil particles and the speciation of the surfactant. For anionic surfactants like this compound, adsorption generally decreases with increasing pH. researcher.lifenih.gov This is because at higher pH, the soil surface becomes more negatively charged, leading to electrostatic repulsion of the anionic surfactant molecules. researchgate.net Conversely, at lower pH values, the soil surface can become more positively charged, enhancing the adsorption of anionic surfactants through electrostatic attraction. lqdtu.edu.vn

Ionic Strength: The effect of ionic strength on the sorption of anionic surfactants can be complex. An increase in ionic strength can lead to a decrease in the electrostatic attraction between the negatively charged head group of the surfactant and a positively charged soil surface due to the "screening effect" of the additional ions. lqdtu.edu.vn However, in some cases, particularly at higher surfactant concentrations, an increase in ionic strength can enhance sorption by compressing the electrical double layer and reducing electrostatic repulsion, or by a "salting-out" effect that drives more of the hydrophobic surfactant molecules out of the solution phase and onto the sorbent. researchgate.netresearchgate.net

Table 3: Summary of Environmental Factors' Impact on Anionic Surfactant Sorption

| Factor | General Impact on Sorption of Anionic Surfactants | Primary Mechanism | References |

| Increasing pH | Decrease | Increased electrostatic repulsion due to more negative surface charge. | researcher.lifenih.govresearchgate.net |

| Increasing Ionic Strength | Variable (can increase or decrease) | Screening of electrostatic attraction; compression of electrical double layer; salting-out effect. | lqdtu.edu.vnresearchgate.netresearchgate.net |

| Increasing Soil Organic Matter | Increase | Hydrophobic interactions between the surfactant's alkyl chain and organic matter. | nih.govresearchgate.netresearchgate.net |

Advanced Analytical and Spectroscopic Characterization of Monopentyl Sulfate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of components within a mixture. rsc.org The separation is based on the differential distribution of the analytes between a stationary phase and a mobile phase. rsc.org For a compound like monopentyl sulfate (B86663), both liquid and gas chromatography methods are applicable, each tailored to specific analytical objectives.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by mass spectrometry. wikipedia.org This combination is particularly well-suited for the analysis of non-volatile and thermally labile compounds like monopentyl sulfate. researchgate.netthermofisher.com LC-MS can be employed for both the qualitative identification and quantitative measurement of this compound in various matrices.

A typical LC-MS method for an alkyl sulfate like this compound would involve a reversed-phase liquid chromatography setup. In this setup, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. sci-hub.se The separation is based on the hydrophobic interactions between the pentyl chain of the molecule and the stationary phase.

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Value |

| LC Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS Ionization | Electrospray Ionization (ESI), Negative Ion Mode |

| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of metabolites. ijpras.comresearchgate.net When this compound is introduced into a biological system, it can undergo metabolic transformations, such as hydroxylation or conjugation. HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of the parent compound and its metabolites. ijpras.com

The process of metabolite identification using HRMS generally involves the following steps:

Data Acquisition: Analysis of biological samples (e.g., urine, plasma) using an LC-HRMS system to obtain full-scan mass spectra.

Data Processing: Specialized software is used to compare the mass spectra of control and treated samples to find potential metabolites.

Formula Prediction: The accurate mass of a potential metabolite is used to generate a list of possible elemental compositions.

Structural Elucidation: The fragmentation pattern of the metabolite, obtained through MS/MS experiments, is then used to elucidate its structure.

For instance, a hydroxylated metabolite of this compound would have a mass-to-charge ratio (m/z) that is 16 Da higher than the parent compound. The high accuracy of HRMS allows for the confident identification of this mass shift and the prediction of the addition of an oxygen atom.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic fragmentation spectrum. researchgate.nethmdb.ca This fragmentation pattern acts as a "fingerprint" for the molecule, providing definitive structural confirmation. rsc.org

In the case of this compound, MS/MS analysis in negative ion mode would typically involve the selection of the [M-H]⁻ ion. Collision-induced dissociation (CID) of this precursor ion would lead to the formation of specific product ions. For aliphatic sulfates, characteristic fragmentation includes the loss of SO₃ (80 Da) and the formation of the HSO₄⁻ ion (m/z 97). acs.org The presence of these fragments provides strong evidence for the presence of a sulfate group.

The fragmentation pattern can also help to confirm the structure of the alkyl chain. The analysis of similar alkyl ether sulfates has shown that the alkyl chain composition and the number of ethoxylate units can be determined from the MS/MS spectra. sci-hub.se

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Degradation Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique is highly valuable for identifying its volatile degradation products that may form under thermal stress. ucanr.eduacs.orgwhiterose.ac.uk

The thermal degradation of alkyl sulfates can lead to the formation of a variety of volatile compounds, including alcohols, alkenes, and sulfur-containing compounds. acs.orgwhiterose.ac.uk To analyze these degradation products, a sample of this compound would be heated (pyrolyzed) and the resulting volatile compounds would be introduced into the GC-MS system. The components are then separated on a GC column and identified by their mass spectra.

Table 2: Potential Volatile Degradation Products of this compound Identified by GC-MS

| Compound Class | Example Degradation Product |

| Alcohols | Pentan-1-ol |

| Alkenes | Pent-1-ene |

| Sulfur Compounds | Sulfur dioxide |

The identification of these degradation products provides insights into the thermal stability and degradation pathways of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. The chemical shift (δ) of a proton is influenced by the electron density around it. libretexts.org

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on each of the five carbons in the pentyl chain. The protons on the carbon atom attached to the sulfate group (C1) would be the most deshielded and therefore appear at the lowest field (highest ppm value) due to the electron-withdrawing effect of the sulfate group. The chemical shifts of the other protons would progressively shift to higher fields (lower ppm values) as their distance from the sulfate group increases.

A study on the interaction of sodium dodecyl sulfate with a peptide reported the chemical shifts of various sodium alkyl sulfates, including sodium pentylsulfate. acs.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (C5) | ~0.9 | Triplet |

| CH₂ (C4) | ~1.3 | Multiplet |

| CH₂ (C3) | ~1.4 | Multiplet |

| CH₂ (C2) | ~1.6 | Multiplet |

| CH₂-O (C1) | ~4.0 | Triplet |

Note: These are predicted values and can vary depending on the solvent and other experimental conditions. The multiplicity (e.g., triplet, multiplet) arises from the spin-spin coupling between adjacent non-equivalent protons.

The integration of the peak areas in the ¹H NMR spectrum would be proportional to the number of protons giving rise to each signal, further confirming the structure of the pentyl group.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of this compound. In a ¹³C NMR spectrum, each unique carbon atom in the molecule produces a distinct signal, providing direct insight into the molecular structure. savemyexams.com The chemical shift (δ) of each signal is influenced by the local electronic environment of the carbon atom.

For this compound, five distinct signals are expected for the pentyl chain carbons and one for the carbon atom directly bonded to the sulfate group. The carbon atom attached to the electron-withdrawing sulfate group (C-1) is significantly deshielded and thus resonates at a higher chemical shift compared to the other aliphatic carbons. The chemical shifts of the terminal methyl carbon (C-5) and the other methylene (B1212753) carbons (C-2, C-3, C-4) appear at lower chemical shifts, typical for alkyl chains. youtube.com

The predicted ¹³C NMR chemical shifts for this compound are detailed in the table below, based on data from similar alkyl sulfate compounds. asm.orgscielo.br The exact values can vary slightly depending on the solvent and concentration.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (α-CH₂) | ~68-72 |

| C-2 (β-CH₂) | ~28-32 |

| C-3 (γ-CH₂) | ~25-29 |

| C-4 (δ-CH₂) | ~22-24 |

| C-5 (ω-CH₃) | ~13-15 |

Two-Dimensional NMR Techniques

While ¹³C NMR provides a count of unique carbons, two-dimensional (2D) NMR techniques are employed to unambiguously assign these signals and confirm the connectivity of the atoms within the this compound molecule. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. longdom.orglibretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons along the pentyl chain (e.g., H-1 with H-2, H-2 with H-3, and so on), confirming the linear structure of the alkyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. wikipedia.org This is invaluable for assigning the carbon signals. Each C-H pair in the pentyl chain will produce a cross-peak, linking the proton chemical shift to its corresponding carbon chemical shift. For instance, the proton signal for the C-1 methylene group will correlate with the carbon signal at ~70 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). mdpi.comcore.ac.uk This is particularly useful for confirming the connection of the pentyl group to the sulfate moiety. An HMBC spectrum would show a correlation between the protons on C-1 and the quaternary sulfate-bound carbon (if applicable in a more complex structure), and also between the protons on C-2 and the C-1 carbon, providing definitive structural evidence. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. crimsonpublishers.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the key diagnostic absorption bands include:

S=O Stretching: Strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfate group typically appear in the region of 1210-1280 cm⁻¹ and 1050-1080 cm⁻¹, respectively.

C-O Stretching: A strong band corresponding to the C-O-S linkage is expected around 1000 cm⁻¹. oup.com

C-H Stretching: Aliphatic C-H stretching vibrations from the pentyl group are observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. acs.org It is particularly sensitive to non-polar bonds and symmetric vibrations. crimsonpublishers.com For alkyl sulfates, Raman spectroscopy provides valuable information:

S-O Stretching: A strong, characteristic peak for the symmetric S-O stretch is typically found around 1063 cm⁻¹. oup.com

C-O-S Deformation: A weak band around 272 cm⁻¹ can be assigned to the C-O-S deformation. oup.com

Alkyl Chain Conformation: The Raman spectrum is sensitive to the conformation of the hydrocarbon chain. The presence of specific bands can indicate whether the chain exists in an all-trans or a more disordered gauche conformation in solution. acs.orgcolumbia.edu

| Functional Group Vibration | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-3000 (Strong) | 2800-3000 (Strong) |

| S=O Asymmetric Stretch | 1210-1280 (Strong) | - |

| S=O Symmetric Stretch | 1050-1080 (Strong) | ~1063 (Strong) |

| C-O Stretch (Ester) | ~1000 (Strong) | ~1004 (Medium) |

| C-O-S Deformation | - | ~272 (Weak) |

Electroanalytical Methods for this compound Detection and Quantification

Electroanalytical techniques offer sensitive and reliable methods for the quantification of sulfate ions, which can be applied to the analysis of this compound after appropriate sample preparation (e.g., hydrolysis to liberate the sulfate ion).

Conductometric Titration Approaches for Sulfate Analysis

Conductometric titration is a robust method for determining the concentration of sulfate. walisongo.ac.id The principle relies on monitoring the change in electrical conductivity of a solution as a titrant is added. ed.gov For sulfate analysis, a solution containing the sulfate ions (from this compound) is titrated with a standard solution of barium chloride or barium acetate. metrohm.comgoogle.com

The reaction that occurs is the precipitation of barium sulfate: Ba²⁺ (aq) + SO₄²⁻ (aq) → BaSO₄ (s)

Initially, the conductivity of the solution decreases as the highly mobile sulfate ions are replaced by the less mobile chloride or acetate ions from the titrant. Once all the sulfate has precipitated (the equivalence point), further addition of the barium salt solution causes a sharp increase in conductivity due to the excess Ba²⁺ and its counter-ions. researchgate.net By plotting conductivity versus the volume of titrant added, two lines with different slopes are obtained. The intersection of these lines gives the equivalence point, from which the initial concentration of sulfate can be accurately calculated. walisongo.ac.id

Turbidimetric Methods for Quantitative Determination

Turbidimetry is an optical technique used to quantify the amount of suspended particles in a liquid, which is well-suited for sulfate determination. fortlewis.edu In this method, a reagent containing barium chloride is added to the sample under controlled conditions (e.g., specific pH and ionic strength) to precipitate barium sulfate (BaSO₄). keikaventures.comepa.gov

The resulting fine, stable suspension of BaSO₄ particles causes the solution to become turbid. The degree of turbidity is directly proportional to the initial concentration of sulfate ions in the sample. This turbidity is measured using a spectrophotometer or a turbidimeter by determining the amount of light scattered or absorbed by the suspension at a specific wavelength (commonly 420 nm). epa.gov The concentration of this compound is then determined by comparing the turbidity of the sample to a calibration curve prepared from standard sulfate solutions of known concentrations. keikaventures.com

Computational Chemistry and Theoretical Modeling of Monopentyl Sulfate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of monopentyl sulfate (B86663). These calculations, often performed using methods like Density Functional Theory (DFT), can predict the molecule's three-dimensional structure, bond lengths, bond angles, and electronic properties with a high degree of accuracy. aps.orgrsdjournal.org

For monopentyl sulfate, with the molecular formula C5H12O4S, these calculations reveal the spatial arrangement of its pentyl chain and sulfate head group. nih.gov The electronic properties, such as the distribution of electron density and the location of molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity. For instance, the presence of partial charges on the alkyl tail of surfactants has been demonstrated through computational studies, which can influence intermolecular interactions and packing at interfaces. up.ac.za The solvent environment can also significantly affect properties like the dipole moment of the surfactant head group. up.ac.za

Table 1: Computed Descriptors and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H12O4S | PubChem nih.gov |

| Molecular Weight | 168.21 g/mol | PubChem nih.gov |

| IUPAC Name | pentyl hydrogen sulfate | PubChem nih.gov |

| SMILES | CCCCCOS(=O)(=O)O | PubChem nih.gov |

| Polar Surface Area | 72 Ų | PubChem nih.gov |

This table is generated based on data from PubChem and illustrates the type of information obtainable from computational models and databases.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a versatile computational method used to investigate the mechanisms of chemical reactions. researchgate.netrsc.org By calculating the energies of reactants, products, and intermediate transition states, DFT can elucidate reaction pathways and predict reaction rates. researchgate.netresearchgate.netnih.gov For this compound, DFT studies can be applied to understand its degradation and transformation processes in various environments.

For example, DFT calculations have been used to study the oxidation kinetics of alkyl sulfates by sulfate radicals (SO4•–) in the aqueous phase. acs.org These studies can determine the energy barriers (ΔGb) and bond dissociation energies (BDE) for processes like hydrogen abstraction from the alkyl chain. acs.org Such calculations have shown that the deactivating effect of the sulfate group is a key factor in the reactivity. acs.org The insights from these theoretical studies are critical for predicting the persistence and transformation of this compound in advanced oxidation processes used for water treatment. nih.govmtu.edu The validity of these calculated pathways can be confirmed by consistency with experimental data. nih.gov

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. dovepress.comrsc.org For surfactants like this compound, MD simulations are invaluable for understanding their behavior in solution, particularly their self-assembly into micelles and their interactions at interfaces. princeton.edursc.org

MD simulations can model the aggregation of this compound molecules in water, predicting properties such as the critical micelle concentration (CMC) and the size and shape of the resulting micelles. princeton.edursc.org These simulations take into account the complex interplay of hydrophobic interactions between the pentyl tails and electrostatic interactions of the sulfate head groups with water and counterions. rsc.orgresearchgate.net The choice of force field, which defines the potential energy of the system, is a critical factor in the accuracy of MD simulations. nih.gov Studies on similar alkyl sulfates have shown that these models can qualitatively reproduce experimental trends, such as the effect of alkyl tail length on CMC. princeton.edursc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or environmental fate. aftonchemical.comresearchgate.net These models are widely used for predicting properties like biodegradability, bioaccumulation, and ecotoxicity, thereby reducing the need for extensive and costly experimental testing. aftonchemical.comecetoc.org

For this compound, QSAR models can be employed to estimate its potential environmental impact. rsc.org By inputting molecular descriptors (features of the chemical structure) into a validated QSAR model, it is possible to predict endpoints relevant to its environmental fate. aftonchemical.comnih.gov Regulatory agencies often accept QSAR results when the model is validated according to established principles, such as those from the Organisation for Economic Co-operation and Development (OECD), and when the chemical falls within the model's applicability domain. aftonchemical.com The development of reliable QSARs is crucial for the proactive assessment and management of chemicals. ecetoc.org

Predictive Modeling of Adsorption and Degradation Kinetics

Predictive modeling is essential for forecasting the fate of this compound in various environmental compartments. This involves the use of mathematical models to describe the rates of its adsorption onto solids and its degradation over time. stabilitystudies.in

Adsorption Kinetics: The adsorption of surfactants like this compound onto surfaces such as minerals or organic matter can be described by kinetic models like the pseudo-first-order and pseudo-second-order models. researchgate.netmdpi.com These models help to determine the rate at which the compound is removed from solution and the mechanism of adsorption. mdpi.comsemanticscholar.org Intraparticle diffusion models can also be used to understand if the diffusion within the adsorbent particles is the rate-limiting step. scielo.org.mx Predictive models for sulfate adsorption on oxide minerals, for instance, have been developed based on the extended triple-layer model (ETLM), which considers factors like pH and ionic strength. researchgate.net

Degradation Kinetics: The degradation of this compound, whether through biological or chemical processes, can be modeled to predict its persistence in the environment. researchgate.net Kinetic models, such as zero-order, first-order, and more complex models, are used to quantify degradation rates. stabilitystudies.in For instance, the degradation of similar compounds in advanced oxidation processes can be predicted using steady-state or non-steady-state kinetic models that account for the reactions with reactive species like sulfate radicals. mtu.edu These predictive models are crucial for designing effective water treatment strategies and assessing the environmental lifetime of the compound. stabilitystudies.inresearchgate.net

Table 2: Common Kinetic Models for Adsorption and Degradation

| Model Type | Application | Key Parameters |

|---|---|---|

| Pseudo-First-Order | Adsorption kinetics | Rate constant (k1), Equilibrium adsorption capacity (qe) |

| Pseudo-Second-Order | Adsorption kinetics | Rate constant (k2), Initial adsorption rate (h) |

| Intraparticle Diffusion | Adsorption mechanism | Intraparticle diffusion rate constant (kp) |

This table summarizes common models used to predict the kinetics of environmental processes.

Industrial and Environmental Applications of Monopentyl Sulfate Excluding Pharmaceutical Uses

Monopentyl Sulfate (B86663) as an Intermediate in Organic Synthesis

In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired products of a chemical reaction. Monopentyl sulfate serves as a versatile intermediate, primarily due to the reactivity of the sulfate group, which is a good leaving group, and the nature of the pentyl chain. ontosight.ai

Its synthesis is typically achieved through the esterification of pentanol (B124592) with sulfuric acid. ontosight.ai Once formed, this compound can be used in subsequent reactions. For instance, it can act as an alkylating agent, transferring the pentyl group to other molecules. This is a fundamental process in building more complex organic structures. The principles of retrosynthetic analysis, a technique used to plan organic syntheses, help chemists identify strategic bonds and functional group interconversions where an intermediate like this compound could be employed. sathyabama.ac.inbibliotekanauki.pl

The use of such intermediates is crucial in both linear and convergent synthesis strategies. sathyabama.ac.in In a linear synthesis, a target molecule is built step-by-step, while a convergent approach involves preparing separate fragments of the molecule and then combining them. In either strategy, intermediates like this compound provide a reliable way to introduce specific alkyl chains and functional groups. libretexts.org

Applications in Surfactant and Detergent Formulations

Alkyl sulfates, the class of compounds to which this compound belongs, are widely used as anionic surfactants. wikipedia.org The sodium salt of this compound, known as sodium pentyl sulfate, is particularly noted for its surfactant properties. ontosight.ai Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. This property is essential for cleaning and foaming.

In detergents and other cleaning products, sodium pentyl sulfate and similar alkyl sulfates act as primary cleaning agents. atamankimya.commade-in-china.com Their molecular structure consists of a hydrophobic (water-repelling) pentyl tail and a hydrophilic (water-attracting) sulfate head. This dual nature allows them to surround oily dirt particles, breaking them up and suspending them in water so they can be washed away.

The effectiveness of alkyl sulfate surfactants often depends on the length of the alkyl chain. cleaninginstitute.org Shorter-chain sulfates like sodium pentyl sulfate may be used in specific formulations where their particular solubility and foaming characteristics are desired. They are key ingredients in a wide array of products, from industrial cleaners to household detergents. atamanchemicals.com

Table 1: Comparison of Common Anionic Surfactants

| Surfactant Name | Chemical Formula | Alkyl Chain Length | Primary Industrial Use |

|---|---|---|---|

| Sodium Pentyl Sulfate | C₅H₁₁NaO₄S | 5 | Detergents, emulsifiers ontosight.ai |

| Sodium Lauryl Sulfate (SLS) | C₁₂H₂₅NaO₄S | 12 | Detergents, toothpaste, shampoos wikipedia.orgatamankimya.com |

| Sodium Laureth Sulfate (SLES) | CH₃(CH₂)₁₀CH₂(OCH₂CH₂)nOSO₃Na | 12 (plus ethoxy groups) | Shampoos, body washes (milder than SLS) wikipedia.org |

| Sodium C12-18 Alkyl Sulfate | C₁₂-₁₈H₂₅-₃₇NaO₄S | 12-18 | Laundry detergents, industrial cleaners atamanchemicals.com |

Role in Catalysis and Industrial Chemical Processes

A catalyst is a substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. acs.org Homogeneous catalysts exist in the same phase as the reactants. chemistrystudent.com Acid catalysts are fundamental in a vast number of industrial chemical processes, most notably in esterification reactions. This compound, being an acid ester of sulfuric acid, can function as an acid catalyst.

Its catalytic activity stems from its ability to donate a proton (H+), which can activate reactants and lower the activation energy of a reaction, thereby speeding it up. For example, in the synthesis of esters from carboxylic acids and alcohols, an acid catalyst is often required. While strong mineral acids like sulfuric acid are common, an organosulfate like this compound could offer advantages in specific systems, such as improved solubility in organic media.

Furthermore, alkyl sulfates can be involved in polymerization reactions, sometimes acting as polymerization initiators. atamanchemicals.com The broader category of organosulfates finds use in diverse industrial applications, including the production of paints, plastics, and textiles. atamanchemicals.com

Q & A

Q. What are the validated analytical techniques for characterizing monopentyl sulfate purity and stability in experimental settings?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, ensuring calibration with certified reference standards .

- For stability studies, employ accelerated degradation tests under controlled temperature/humidity conditions (e.g., 40°C/75% RH for 6 months), with periodic sampling analyzed via mass spectrometry (MS) to identify degradation byproducts .

- Document all protocols in line with materials/methods guidelines, including reagent sources (e.g., CAS registry numbers) and instrument parameters for reproducibility .

Q. How should researchers design baseline safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Refer to Safety Data Sheets (SDS) for hazard identification (e.g., skin/eye irritation) and implement engineering controls (fume hoods) and personal protective equipment (PPE) .

- Conduct acute toxicity assays (e.g., OECD Test Guideline 423) using rodent models to establish LD50 values, ensuring ethical approval and compliance with institutional review protocols .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in aqueous vs. non-polar solvents be resolved?

Methodological Answer:

- Perform systematic solvent-solubility studies using Hansen solubility parameters to map polarity effects .

- Replicate contradictory experiments under identical conditions (e.g., pH, temperature) while controlling for trace impurities via nuclear magnetic resonance (NMR) profiling .

- Apply multivariate statistical analysis (e.g., PCA) to isolate variables contributing to discrepancies .

Q. What frameworks are effective for integrating this compound’s catalytic behavior into existing reaction mechanism theories?

Methodological Answer:

- Use density functional theory (DFT) simulations to model transition states and compare with experimental kinetic data (e.g., Arrhenius plots) .

- Conduct comparative studies with structurally analogous sulfates (e.g., monobutyl sulfate) to identify structure-activity relationships (SARs) .

- Synthesize findings into a revised reaction pathway model, citing prior theoretical frameworks and highlighting novel contributions .

Q. How can researchers optimize experimental designs to study this compound’s environmental persistence?

Methodological Answer:

- Design microcosm experiments simulating soil/water matrices, measuring half-life via LC-MS/MS and monitoring abiotic factors (e.g., UV exposure) .

- Apply Box-Behnken response surface methodology (RSM) to evaluate interactive effects of pH, temperature, and microbial activity .

- Validate findings against existing biodegradation databases (e.g., EPA’s CompTox) to identify data gaps .

Data Interpretation and Reporting

Q. What strategies mitigate bias when interpreting this compound’s bioactivity data in in vitro assays?

Methodological Answer:

- Implement blinding protocols during data collection/analysis to reduce observer bias .

- Use negative controls (e.g., solvent-only samples) and normalize results to cell viability metrics (e.g., MTT assay) .

- Disclose all raw data in supplementary materials, including outliers and statistical confidence intervals .

Q. How should researchers address inconsistencies between computational predictions and experimental results for this compound’s properties?

Methodological Answer:

- Re-examine force field parameters in simulations (e.g., AMBER vs. CHARMM) for accuracy in sulfate-group interactions .

- Cross-validate experimental setups (e.g., calorimetry for ΔH measurements) with independent labs to rule out instrumentation errors .

- Publish negative results in open-access repositories to enhance transparency .

Ethical and Reproducibility Considerations

Q. What documentation standards ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

- Provide step-by-step synthesis details, including catalyst loading, reaction time, and purification methods (e.g., column chromatography gradients) .

- Share spectral data (IR, NMR) in open-access platforms like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can interdisciplinary teams collaboratively manage this compound research data to avoid fragmentation?

Methodological Answer:

- Adopt electronic lab notebooks (ELNs) with version control (e.g., LabArchives) and standardized metadata templates .

- Establish data ownership agreements upfront, specifying roles in data collection, analysis, and publication .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.